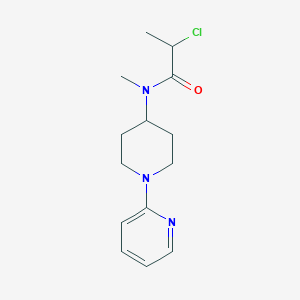

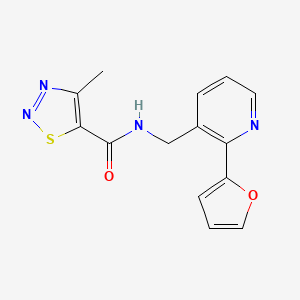

(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide, also known as BOA, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. BOA is a member of the enamide family of compounds and has been found to exhibit potent biological activities, making it a promising candidate for further investigation.

Scientific Research Applications

Antiviral Activity Against Zika Virus

(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide, identified in studies as a potent inhibitor of Zika virus replication, represents a significant advancement in antiviral therapy. The compound was discovered through high-throughput screening, demonstrating its ability to prevent the formation of the virus's membranous replication compartment within the endoplasmic reticulum. This action inhibits the replication of the Zika virus, highlighting the compound's potential as a lead candidate for developing treatments against Zika virus infections, which are linked to severe neurological and congenital malformations (Riva et al., 2021).

Improvement in Thermal and Mechanical Properties of Nanocomposites

Research into polyhedral oligomer silsesquioxanes (POSS)/polyimide (PI) nanocomposites has shown that incorporating compounds with structural similarities to (E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide can significantly enhance thermal and mechanical properties. These improvements are attributed to the strong covalent bonds formed between the PI matrix and the nanofillers, leading to increased thermal stability and mechanical strength, crucial for advanced material applications (Huang et al., 2003).

Chemical Synthesis and Structural Analysis

The compound's utility extends into synthetic chemistry, where it serves as a key intermediate in the Bischler-Napieralski reaction to synthesize complex nitrogen-containing heterocycles. These reactions are pivotal in the synthesis of various bioactive molecules, demonstrating the compound's versatility in facilitating the construction of complex chemical structures (Browne et al., 1981).

Novel Synthetic Routes for Alkaloids

Further research highlights the compound's role in enabling novel synthetic routes towards complex alkaloids through tandem Pummerer/Mannich cyclization sequences. This methodology offers a convergent and stereochemically controlled approach to synthesizing therapeutically relevant alkaloids, showcasing the compound's contribution to advancing synthetic organic chemistry (Padwa et al., 2003).

properties

IUPAC Name |

(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O2/c1-2-3-4-5-6-10-17-29-24-15-13-21(14-16-24)18-23(19-26)25(28)27-20-22-11-8-7-9-12-22/h7-9,11-16,18H,2-6,10,17,20H2,1H3,(H,27,28)/b23-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVIJBOOUJPBIX-PTGBLXJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2-ethoxybenzoate](/img/structure/B2946324.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2946331.png)

![5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2946332.png)

![1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2946333.png)

![6-piperazin-1-yl-N,N-dipropyl-5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]nicotinamide](/img/structure/B2946334.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2946335.png)

![propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2946336.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2946337.png)

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2946338.png)